glyoxyl agarose
Description
Definition and Chemical Identity of this compound
This compound constitutes a chemically modified derivative of agarose, a neutral polysaccharide extracted from red algae belonging to the Rhodophyceae class, particularly from species within the Gelidium and Gracilaria genera. The fundamental structure of this compound consists of an agarose backbone that has been chemically functionalized through the introduction of glyoxyl groups, which are aliphatic aldehyde functionalities that provide reactive sites for protein attachment. The base agarose matrix comprises a linear heteropolysaccharide with repeating disaccharide units of agarobiose, containing both alpha and beta glycosidic bonds between beta-D-galactose and 3,6-anhydro-alpha-L-galactose residues.
The chemical modification process transforms the native agarose structure through controlled oxidation reactions that generate aldehyde groups at specific positions along the polymer chain. Analytical characterization has demonstrated that this compound typically contains approximately one glyoxal residue per one and one-third biose units within the agarose structure, corresponding to a functional group density of approximately 1.6 millimoles of aldehyde groups per gram of dry agarose weight. This high degree of functionalization provides numerous attachment points for protein molecules, enabling the formation of multiple covalent bonds between the support matrix and immobilized biomolecules.
The synthesis methodology for this compound follows a well-established two-step chemical process that begins with glyceration of commercial agarose gel, typically using four percent agarose with particle sizes ranging from fifty to one hundred mesh. During the initial glyceration step, the agarose gel undergoes treatment with glycidol in the presence of sodium hydroxide and sodium borohydride, which serves as an antioxidant to prevent unwanted oxidative degradation. This reaction introduces glyceryl groups onto the agarose backbone through gentle stirring for approximately eighteen hours at twenty-five degrees Celsius, followed by thorough washing with distilled water until neutral pH is achieved.
The subsequent periodate oxidation step involves treating the glycerated agarose with sodium periodate, which selectively oxidizes the glyceryl residues to generate the desired aldehyde functional groups. This oxidation reaction proceeds rapidly, typically reaching completion within fifteen minutes under standard reaction conditions. The resulting this compound exhibits enhanced reactivity toward amino-containing biomolecules while maintaining the desirable physical properties of the parent agarose matrix, including its porous structure, mechanical stability, and biocompatibility characteristics.
Historical Development of Aldehyde-Functionalized Agarose Supports
The historical development of aldehyde-functionalized agarose supports traces its origins to the broader evolution of agar and agarose as biological materials, beginning with the legendary discovery of agar in seventeenth-century Japan. According to historical accounts, the Japanese innkeeper Minoya Tarozaemon accidentally discovered the gel-forming properties of processed seaweed in 1658 when surplus jelly made from Gelidium species underwent multiple freeze-thaw cycles during cold winter conditions. This serendipitous discovery led to the development of agar as "tokoroten" in solution form and "kanten" in dried form, establishing the foundation for subsequent scientific and industrial applications of agarose-based materials.
The transition from basic agar to sophisticated agarose derivatives occurred gradually through advances in polymer chemistry and biochemical engineering during the twentieth century. Agarose itself emerged as a purified fraction of agar, representing the neutral gelling component that accounts for the major portion of the crude agar extract. The scientific understanding of agarose structure, with its characteristic left-handed helical conformation and hydrogen-bonded network formation, provided the theoretical basis for developing chemically modified derivatives with enhanced functional properties.
The specific development of this compound as a protein immobilization matrix represents a significant milestone in the evolution of aldehyde-functionalized support materials. Patent documentation indicates that formal recognition of this compound technology occurred in the early 1980s, with the United States Patent 4275196A being granted for this compound production methods. This patent established the fundamental approaches for creating aldehyde-functionalized agarose supports specifically designed for protein and enzyme immobilization applications.
The advancement from simple physical entrapment methods to sophisticated covalent attachment strategies marked a paradigm shift in protein immobilization technology. Early research demonstrated that this compound could facilitate multipoint covalent attachment of proteins through reaction with exposed amino groups, particularly lysine residues on protein surfaces. This discovery led to extensive investigations into the optimal conditions for achieving maximum protein binding while preserving biological activity and enhancing operational stability.
Contemporary developments in this compound technology have focused on optimizing the balance between functional group density and protein accessibility. Research has established that supports with varying activation levels serve different applications, with low-density this compound (fifteen to twenty-five micromoles per milliliter) providing enhanced ligand mobility and high-density versions (forty to sixty micromoles per milliliter) offering stronger covalent binding for improved stability. These advances have positioned this compound as a versatile platform technology capable of addressing diverse protein immobilization requirements across research and industrial applications.
Key Advantages Over Conventional Immobilization Matrices
This compound demonstrates substantial superiority over conventional immobilization matrices through multiple performance characteristics that address critical limitations of traditional protein attachment systems. The most significant advantage lies in its capacity for multipoint covalent attachment, which enables the formation of multiple stable bonds between the support matrix and immobilized proteins. This multipoint binding mechanism contrasts sharply with single-point attachment systems that rely on weaker interactions and are more susceptible to protein leaching and denaturation under operational conditions.
The enhanced binding capacity of this compound compared to alternative matrices represents another crucial advantage for practical applications. Commercial this compound preparations typically achieve coupling capacities ranging from fifteen to twenty milligrams of bovine serum albumin per milliliter of gel for high-density formulations, with some configurations reaching up to thirty-nine milligrams per milliliter depending on the agarose concentration and crosslinking degree. These binding capacities significantly exceed those achievable with many conventional supports, enabling more efficient utilization of expensive protein ligands and reducing overall process costs.
The operational stability improvements achieved through this compound immobilization have been demonstrated across numerous enzyme systems, with reports indicating stability enhancements ranging from one to four orders of magnitude compared to soluble enzyme preparations. Research on various enzymes including trypsin, chymotrypsin, penicillin G acylase, and ficin extract has shown that immobilization on this compound can maintain at least seventy percent of original activity while dramatically extending operational half-lives. In some cases, enzyme preparations have demonstrated half-lives extending up to 2823 hours under optimal conditions, representing remarkable improvements over conventional immobilization approaches.
The chemical stability and shelf-life characteristics of this compound supports provide additional advantages over conventional matrices that may suffer from degradation or loss of activity over time. Unlike cyanogen bromide-activated supports that can undergo hydrolysis and lose reactive groups during storage, this compound maintains a constant density of active groups and exhibits superior long-term stability when stored under appropriate conditions. This stability translates into more reproducible immobilization results and reduced variability between preparation batches.
The selectivity and specificity of protein binding represent another key advantage of this compound systems. The aldehyde groups preferentially react with primary amino groups on protein surfaces, particularly in regions with high lysine density, leading to oriented immobilization that can preserve active site accessibility and catalytic function. This selective binding mechanism contrasts with non-specific adsorption methods that may result in random protein orientation and reduced biological activity. Additionally, the absence of cationic groups on the conjugated surface after immobilization reduces non-specific binding and improves the specificity of subsequent purification or catalytic processes.
The processing advantages of this compound include rapid immobilization kinetics, with greater than ninety percent of ligand conjugation typically achieved within the first hour even at low temperatures of four degrees Celsius. This rapid binding contrasts with slower immobilization processes required for many conventional matrices and enables more efficient production workflows. Furthermore, the this compound system requires no special pretreatment prior to ligand immobilization and can be used directly from storage, simplifying operational procedures and reducing processing time.
Properties
CAS No. |
105054-62-4 |
|---|---|
Molecular Formula |
C21H27N7NaO17P3 |
Synonyms |
glyoxyl agarose |
Origin of Product |
United States |
Comparison with Similar Compounds
Glyoxyl Agarose vs. Glyoxyl-Activated Cellulose
Cellulose, like agarose, can be functionalized with glyoxyl groups. However, differences in matrix structure lead to distinct performance:
Key Findings :
This compound vs. Divinyl Sulfone (DVS)-Activated Supports
DVS-activated supports enable multipoint covalent attachment via reactions with lysine, tyrosine, and cysteine residues:
Key Findings :
This compound vs. Glutaraldehyde-Activated Supports
Glutaraldehyde supports rely on crosslinking amine-containing carriers (e.g., MANAE-agarose):
This compound vs. Commercial Supports (Eupergit® C)
Eupergit® C, an epoxy-activated methacrylate copolymer, is a common commercial alternative:
Key Findings :
- This compound outperforms Eupergit® C in enzyme stabilization and activity retention .
Preparation Methods
Base-Catalyzed Epoxide Ring-Opening
Native agarose beads (e.g., 6% or 10% cross-linked) are suspended in an alkaline solution containing sodium hydroxide (1.7 N) and sodium borohydride (2 mg/mL) as a stabilizing agent. Glycidol (2,3-epoxy-1-propanol) is added dropwise under controlled conditions to prevent exothermic reactions, with the mixture maintained at 25°C for 18 hours. The reaction proceeds via nucleophilic epoxide ring-opening, where agarose hydroxyl groups attack glycidol’s electrophilic carbons, forming ether linkages (Fig. 1).
Critical Parameters:
-
Temperature: Strict thermal control (<25°C) prevents agarose degradation.
-
Glycidol Concentration: A 1:5 (v/v) ratio of glycidol to agarose suspension ensures complete substitution.
-
Alkaline Conditions: Sodium hydroxide (pH >12) drives the reaction to completion while sodium borohydride minimizes oxidative side reactions.
Post-Reaction Processing
The glyceryl agarose is washed extensively with distilled water to remove unreacted glycidol and alkali residues. Filtration through a sintered glass funnel or gravity column yields a stable glycol-modified matrix.
Oxidation of Glyceryl Agarose to this compound
The second stage involves periodate-mediated oxidation of vicinal diols in glyceryl agarose to generate reactive aldehyde groups.
Sodium Periodate Oxidation
Glyceryl agarose is suspended in distilled water and treated with 0.1–0.16 M sodium periodate (NaIO₄) for 2 hours at room temperature. Periodate cleaves the C–C bond between adjacent hydroxyls, converting glycols into paired aldehyde groups (Fig. 2). The stoichiometric nature of this reaction allows precise control over the degree of activation:
For example, 112.5 mL of 0.1 M NaIO₄ oxidizes 100 mL of 6% cross-linked agarose to 75 μmol aldehyde/mL.
Oxidation Kinetics and Byproduct Management
Periodate consumption is monitored via iodometric titration or spectrophotometry at 223 nm. Excess periodate and byproducts (e.g., formaldehyde) are removed through sequential washes with distilled water. Thiosulfate titration confirms complete oxidation, with >95% conversion efficiency reported under optimal conditions.
Alternative Preparation Strategies
Reductive Amination Stabilization
Post-oxidation, this compound may undergo reductive amination to stabilize Schiff base linkages. Treatment with sodium cyanoborohydride (NaBH₃CN) at pH 10 converts labile imine bonds into stable secondary amines, enhancing mechanical stability for electrophoretic applications.
Solid-Phase Amination for Enhanced Binding
Industrial-scale protocols often incorporate a preliminary amination step using ethylenediamine (EDA) or other diamines. This introduces primary amino groups onto the agarose surface, which subsequently react with glyoxyl residues to form multipoint attachments. Such modifications increase ligand density by 40–60% compared to native this compound.
Factors Influencing this compound Preparation
pH and Temperature
Agarose Cross-Linking Density
Higher cross-linked agarose (e.g., 10BCL) yields glyoxyl derivatives with greater mechanical strength but lower porosity, reducing enzyme loading capacity by 15–20% compared to 6BCL variants.
Characterization of this compound
Aldehyde Quantification
Structural Analysis
-
FT-IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) confirm aldehyde formation.
-
SEM Imaging: Reveals surface morphology changes post-oxidation, with pore sizes reduced by 10–30%.
Applications and Practical Considerations
Enzyme Immobilization
This compound’s high aldehyde density enables multipoint covalent attachment of enzymes, significantly enhancing thermal and operational stability. For instance, penicillin G acylase immobilized on this compound retains 90% activity after 10 cycles at 60°C.
Electrophoretic Separations
The reversible binding of proteins at alkaline pH allows this compound to serve as a matrix for preparative electrophoresis, with elution achieved by shifting to neutral pH.
Table 1: Comparative analysis of this compound preparation parameters across methodologies.
Figures
Fig. 1: Reaction mechanism of glycidol with agarose hydroxyl groups under alkaline conditions.
Fig. 2: Periodate oxidation of glyceryl agarose to this compound, yielding vicinal aldehyde groups.
Q & A
Q. How is glyoxyl agarose synthesized and activated for enzyme immobilization?
this compound is prepared by oxidizing agarose beads with sodium periodate (NaIO₄), which converts vicinal diols in the agarose structure into aldehyde (glyoxyl) groups. The oxidation occurs under mild acidic conditions (pH 4–5) at 4°C for 2–4 hours, yielding ~25 µmol of glyoxyl groups per gram of wet support. The activated beads are then washed extensively to remove residual oxidants. This method ensures a hydrophilic matrix with high density of aldehyde groups for covalent enzyme binding via Schiff base formation .
Q. What parameters critically influence enzyme immobilization efficiency on this compound?
Key factors include:
- pH : Optimal immobilization occurs at pH 10, where lysine residues on enzymes are deprotonated, enabling nucleophilic attack on glyoxyl groups .
- Incubation time : Prolonged incubation (18–24 hours) ensures multipoint covalent attachment (MCA), enhancing stability .
- Additives : Glycerol (10% v/v) or ethylenediamine (blocking agent) improves enzyme stability during immobilization by reducing denaturation at alkaline pH .
Q. How can residual enzyme activity be quantified post-immobilization?
Activity assays compare free and immobilized enzymes under standardized conditions (e.g., substrate conversion rate). For example:
- Lipase activity is measured using p-nitrophenyl esters, monitoring absorbance at 410 nm .
- Phosphopentomutase activity is assessed via ribavirin biosynthesis yields using HPLC . Residual activity ≥80% indicates successful immobilization without significant conformational damage .
Advanced Research Questions
Q. How does multipoint covalent attachment (MCA) on this compound enhance enzyme stability?
MCA involves forming ≥4 covalent bonds between lysine residues on the enzyme and glyoxyl groups on the support. This rigidifies the enzyme structure, reducing conformational flexibility and resistance to thermal/chemical denaturation. For instance:
- Candida antarctica lipase B immobilized on octyl-glyoxyl agarose retained full activity after 10 reaction cycles due to MCA .
- Penicillin G acylase (PGA) immobilized via MCA showed 4–5× higher stability than free enzyme under organic solvents . Structural analysis (e.g., site-directed mutagenesis) identifies lysine-rich regions critical for MCA .
Q. What strategies enable site-directed rigidification of enzymes on this compound?
A bifunctional glyoxyl-disulfide agarose support allows two-step immobilization:
- Thiol-disulfide exchange : A genetically introduced cysteine residue binds to disulfide groups on the support.
- MCA rigidification : Nearby lysine residues form covalent bonds with glyoxyl groups. Example: Rigidification of Geobacillus thermocatenulatus lipase at position 333 increased stability 33-fold compared to single-point attachment .
Q. How can this compound be adapted for immobilizing enzyme complexes or cofactor-dependent systems?
- Cofactor regeneration : NAD⁺-dependent lactate dehydrogenase (LDH) immobilized on this compound retained 86% activity after 18 hours by coupling with a cofactor regeneration system (e.g., formate dehydrogenase) .
- Multi-enzyme reactors : Sequential immobilization of lipase and phospholipase on heterofunctional octyl-glyoxyl agarose enables interfacial activation and cascade reactions .
Contradictions and Resolutions
- Lysine involvement in MCA : reports 4 lysines involved in this compound immobilization, while notes up to 10 lysines in genetically modified PGA. This discrepancy arises from enzyme-specific surface lysine accessibility and genetic engineering .
- Storage stability : While highlights 15-cycle reusability for LDH, emphasizes activity retention but lacks storage data. Researchers should empirically test storage conditions (e.g., 4°C in glycerol buffer) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
